Cas no 2353338-99-3 (Methanesulfonamide, 1-(dimethylamino)-)

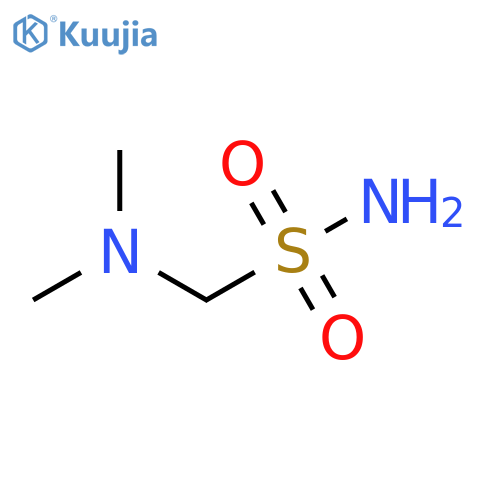

2353338-99-3 structure

商品名:Methanesulfonamide, 1-(dimethylamino)-

Methanesulfonamide, 1-(dimethylamino)- 化学的及び物理的性質

名前と識別子

-

- Methanesulfonamide, 1-(dimethylamino)-

- EN300-6934806

- (dimethylamino)methanesulfonamide

- SCHEMBL5907938

- 2353338-99-3

-

- インチ: 1S/C3H10N2O2S/c1-5(2)3-8(4,6)7/h3H2,1-2H3,(H2,4,6,7)

- InChIKey: QLHHGJOHTZUURK-UHFFFAOYSA-N

- ほほえんだ: C(N(C)C)S(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 138.04629874g/mol

- どういたいしつりょう: 138.04629874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 71.8Ų

じっけんとくせい

- 密度みつど: 1.256±0.06 g/cm3(Predicted)

- ふってん: 235.7±42.0 °C(Predicted)

- 酸性度係数(pKa): 10.02±0.60(Predicted)

Methanesulfonamide, 1-(dimethylamino)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6934806-0.05g |

(dimethylamino)methanesulfonamide |

2353338-99-3 | 95.0% | 0.05g |

$252.0 | 2025-03-12 | |

| Enamine | EN300-6934806-1.0g |

(dimethylamino)methanesulfonamide |

2353338-99-3 | 95.0% | 1.0g |

$1086.0 | 2025-03-12 | |

| Enamine | EN300-6934806-10.0g |

(dimethylamino)methanesulfonamide |

2353338-99-3 | 95.0% | 10.0g |

$4667.0 | 2025-03-12 | |

| Enamine | EN300-6934806-0.25g |

(dimethylamino)methanesulfonamide |

2353338-99-3 | 95.0% | 0.25g |

$538.0 | 2025-03-12 | |

| Enamine | EN300-6934806-0.1g |

(dimethylamino)methanesulfonamide |

2353338-99-3 | 95.0% | 0.1g |

$376.0 | 2025-03-12 | |

| Enamine | EN300-6934806-0.5g |

(dimethylamino)methanesulfonamide |

2353338-99-3 | 95.0% | 0.5g |

$847.0 | 2025-03-12 | |

| Enamine | EN300-6934806-5.0g |

(dimethylamino)methanesulfonamide |

2353338-99-3 | 95.0% | 5.0g |

$3147.0 | 2025-03-12 | |

| Enamine | EN300-6934806-2.5g |

(dimethylamino)methanesulfonamide |

2353338-99-3 | 95.0% | 2.5g |

$2127.0 | 2025-03-12 |

Methanesulfonamide, 1-(dimethylamino)- 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

2353338-99-3 (Methanesulfonamide, 1-(dimethylamino)-) 関連製品

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量